5-(2-(4-Methoxyphenyl)-1H-benzo[d]imidazol-6-yl)benzo[c][1,2,5]selenadiazole
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Overview
Description
5-(2-(4-Methoxyphenyl)-1H-benzo[d]imidazol-6-yl)benzo[c][1,2,5]selenadiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[c][1,2,5]selenadiazole core, which is known for its electron-accepting capabilities, making it valuable in materials science and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(4-Methoxyphenyl)-1H-benzo[d]imidazol-6-yl)benzo[c][1,2,5]selenadiazole typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
5-(2-(4-Methoxyphenyl)-1H-benzo[d]imidazol-6-yl)benzo[c][1,2,5]selenadiazole can undergo various chemical reactions, including:
Oxidation: The selenadiazole moiety can be oxidized to form selenoxides.
Reduction: The compound can be reduced to form selenides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxides, while reduction can produce selenides .
Scientific Research Applications
5-(2-(4-Methoxyphenyl)-1H-benzo[d]imidazol-6-yl)benzo[c][1,2,5]selenadiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism by which 5-(2-(4-Methoxyphenyl)-1H-benzo[d]imidazol-6-yl)benzo[c][1,2,5]selenadiazole exerts its effects involves its interaction with various molecular targets. The selenadiazole moiety can participate in electron transfer reactions, while the benzo[d]imidazole ring can intercalate with DNA, disrupting its function. These interactions can lead to the inhibition of enzyme activity and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazole: Similar in structure but contains sulfur instead of selenium.
Benzo[d]imidazole: Lacks the selenadiazole moiety but shares the benzo[d]imidazole core.
4-Methoxyphenyl derivatives: Compounds with similar substituents but different core structures.
Uniqueness
5-(2-(4-Methoxyphenyl)-1H-benzo[d]imidazol-6-yl)benzo[c][1,2,5]selenadiazole is unique due to the presence of both the selenadiazole and benzo[d]imidazole moieties, which confer distinct electronic properties and reactivity. This combination makes it particularly valuable in applications requiring specific electron-donating and -accepting characteristics .
Properties
Molecular Formula |
C20H14N4OSe |
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Molecular Weight |
405.3 g/mol |
IUPAC Name |
5-[2-(4-methoxyphenyl)-3H-benzimidazol-5-yl]-2,1,3-benzoselenadiazole |
InChI |
InChI=1S/C20H14N4OSe/c1-25-15-6-2-12(3-7-15)20-21-16-8-4-13(10-18(16)22-20)14-5-9-17-19(11-14)24-26-23-17/h2-11H,1H3,(H,21,22) |
InChI Key |
QQAUZLDTNQGYLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C4=CC5=N[Se]N=C5C=C4 |
Origin of Product |
United States |
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